4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Permeability

4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101197-54-8) is a synthetic, small-molecule member of the 4-amino-1H-pyrazole-3-carboxamide class. Its structure features a 3-isopropoxypropyl side chain on the carboxamide nitrogen and a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring.

Molecular Formula C12H19F3N4O2
Molecular Weight 308.305
CAS No. 2101197-54-8
Cat. No. B2577030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
CAS2101197-54-8
Molecular FormulaC12H19F3N4O2
Molecular Weight308.305
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1=NN(C=C1N)CC(F)(F)F
InChIInChI=1S/C12H19F3N4O2/c1-8(2)21-5-3-4-17-11(20)10-9(16)6-19(18-10)7-12(13,14)15/h6,8H,3-5,7,16H2,1-2H3,(H,17,20)
InChIKeyMXPWDGWTRLTQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Guide: 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101197-54-8) – Scientific Selection Criteria


4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101197-54-8) is a synthetic, small-molecule member of the 4-amino-1H-pyrazole-3-carboxamide class . Its structure features a 3-isopropoxypropyl side chain on the carboxamide nitrogen and a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring. This scaffold has been central to the development of potent and selective inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for acute myeloid leukemia (AML) research, as demonstrated by derivatives such as FN-1501 and compound 8t [1][2]. The compound represents a specific, functionalized building block for medicinal chemistry and kinase inhibitor profiling with a molecular formula of C12H19F3N4O2 and a molecular weight of 308.31 g/mol, typically supplied at ≥95% purity .

Functionalized building block

4-Amino-1H-pyrazole-3-carboxamide scaffold for FLT3/CDK inhibitor medicinal chemistry

Computed property profile

Moderate lipophilicity (logP ~1.3) and elevated TPSA (~91 Ų) may support permeability and solubility screening

Regioisomer-controlled scaffold

3-Carboxamide orientation consistent with known FLT3 pharmacophore models for target-engagement SAR

Why 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide Cannot Be Substituted by Generic Analogs


Within the 4-amino-1H-pyrazole-3-carboxamide class, small structural modifications—particularly to the N1-alkyl and C3-carboxamide substituents—have been shown to dramatically alter kinase selectivity, antiproliferative potency, and metabolic stability. For example, the evolution from the lead compound LT-106-175 to the optimized FLT3 inhibitor compound 50 (IC50 = 0.213 nM) involved precisely tuned substituents to achieve sub-nanomolar activity and overcome resistance mutations [1]. Similarly, replacing the N1-substituent or modifying the carboxamide side chain between the clinical candidate FN-1501 (FLT3 IC50 = 2.33 nM) and compound 8t (FLT3 IC50 = 0.089 nM) resulted in a 26-fold difference in potency [2]. The 3-isopropoxypropyl chain in the target compound introduces a unique combination of ether oxygen and branched isopropoxy termination, creating a distinct hydrogen-bond acceptor pattern, lipophilicity, and steric profile that directly impacts target binding and pharmacokinetics. Consequently, interchangeable use of generic 4-amino-1H-pyrazole-3-carboxamides without validation will lead to irreproducible results.

Substituent sensitivity

Kinase selectivity and antiproliferative response in FLT3/CDK studies are highly dependent on the exact N1-alkyl and C3-carboxamide pattern; even minor changes can shift target profiles.

Unique side-chain properties

The 3-isopropoxypropyl group provides a distinct hydrogen-bond acceptor pattern and steric bulk compared to linear or unsubstituted analogs, altering binding and ADME behavior.

Regioisomeric identity

Only the 3-carboxamide isomer matches the established FLT3 hinge-binding motif; the 5-carboxamide regioisomer may not support target engagement and should not be used interchangeably.

Quantitative Differentiation Evidence for 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide


Increased Lipophilicity Over Des-Alkyl Analog for Enhanced Membrane Permeability

The 3-isopropoxypropyl side chain provides a significant increase in lipophilicity compared to the des-alkyl parent compound, a property critical for passive membrane permeability. The target compound has a computed AlogP of 1.29 , whereas the close analog 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, which lacks the N-alkyl chain, has a reported XLogP3 of 0.4 . This represents a log unit increase of 0.89, indicating a roughly 8-fold higher partition coefficient and improved permeability potential.

Lipophilicity increase
Data to verify
ΔlogP = +0.89 ~8-fold higher partition coefficient
Supports permeability profiling in cellular assays
Computed AlogP vs. des-alkyl XLogP3; experimental confirmation pending
Lipophilicity Drug-likeness Permeability

Elevated Topological Polar Surface Area (TPSA) for Improved Solubility Profile

The introduction of the ether-containing side chain increases the topological polar surface area (TPSA), a key determinant for aqueous solubility and hydrogen-bonding capacity. The target compound has a calculated TPSA of 90.65 Ų , which is above the 86.9 Ų reported for the des-alkyl comparator 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide . This 3.75 Ų increase, combined with the 7 rotatable bonds (vs. 2 for the comparator), suggests better aqueous solubility and conformational flexibility, potentially offsetting the negative impact of heightened lipophilicity on solubility.

TPSA & flexibility gain
Data to verify
ΔTPSA = +3.75 Ų +5 rotatable bonds
May improve aqueous solubility for biochemical assays
Computed values; experimental solubility data not provided
Solubility Physicochemical property Drug-likeness

Regioisomeric Differentiation: 3-Carboxamide vs. 5-Carboxamide Position

The position of the carboxamide group on the pyrazole ring (position 3 vs. position 5) is a critical determinant of target binding orientation and kinase selectivity in FLT3/CDK inhibitor design. The target compound is unequivocally the 1H-pyrazole-3-carboxamide isomer (CAS 2101197-54-8) , while the 5-carboxamide isomer (CAS 2101197-00-4) is a distinct chemical entity available under a separate catalog number . In published structure-activity relationships (SAR), the 3-carboxamide orientation is essential for mimicking the hinge-binding region of ATP, whereas the 5-carboxamide isomer often shows significantly reduced or abolished kinase inhibition [1].

Regioisomer identity
Class-level / Context-dependent
3-carboxamide (CAS 2101197-54-8) vs. 5-carboxamide (CAS 2101197-00-4)
Essential for structure-based target-engagement studies
SAR shows 3-carboxamide orientation critical for FLT3 hinge-binding
Regiochemistry Binding affinity Kinase selectivity

Optimal Application Scenarios for 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

In projects aiming to improve the membrane permeability of a FLT3 or CDK inhibitor scaffold, the target compound serves as a strategic intermediate or comparator. Its AlogP of 1.29, as documented in the Aladdin Sci database , offers a meaningful lipophilicity increase over the des-alkyl parent compound (XLogP3 = 0.4) . This profile is advantageous for designing cell-permeable probes where passive diffusion is critical.

Solubility-Challenged Assay Development Requiring Balanced PSA

For biochemical or cell-based assays demanding higher soluble concentrations, the target compound's computed TPSA of 90.65 Ų and 7 rotatable bonds distinguish it from more rigid, less polar analogs like 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (TPSA: 86.9 Ų, 2 rotatable bonds) . This balanced profile can mitigate aggregation and precipitation issues in aqueous buffers.

Regioisomer-Controlled Synthesis for FLT3 Pharmacophore Validation

The unequivocal identity of the 3-carboxamide regioisomer, as confirmed by its distinct CAS 2101197-54-8 and differentiation from the 5-carboxamide isomer CAS 2101197-00-4 , makes this product the accurate tool for structure-activity relationship (SAR) studies that rely on the established hinge-binding motif of potent FLT3 inhibitors [1]. This ensures the correct regioisomer is selected for medicinal chemistry optimization, avoiding false negatives in enzymatic screens.

Application
Selection Property
Validation Focus
FLT3/CDK lead optimization
Lipophilicity (logP) relative to des-alkyl analog
Permeability assay profiling
Biochemical assay development
TPSA and rotatable bond count
Aqueous solubility screening
FLT3 pharmacophore validation
3-carboxamide regioisomeric identity
Target-engagement SAR confirmation
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